[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid
Overview
Description
[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of [(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid is phosphodiesterase III A (PDE3A) . PDE3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that carries the effects of hormones like adrenaline and can affect the function of many cells.
Mode of Action
This compound acts as a potent inhibitor of PDE3A . By inhibiting PDE3A, it prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase amplifies the signal carried by cAMP, leading to a variety of downstream effects depending on the specific cell type.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP signaling pathway . By inhibiting PDE3A and thus increasing cAMP levels, it can affect numerous downstream pathways that are regulated by cAMP. These include pathways controlling cell growth and division, gene expression, and the function of ion channels.
Result of Action
The increase in cAMP levels resulting from PDE3A inhibition by this compound can have a variety of effects at the molecular and cellular level. These include antimitogenic effects (inhibiting cell growth and division), antithrombotic effects (preventing blood clot formation), vasodilatory effects (widening of blood vessels), and cardiotonic effects (increasing the force of heart contractions) .
Biological Activity
Chemical Structure and Properties
The compound is characterized by the presence of a tetrahydroquinoline core, which is known for its diverse biological activities. The ethoxy and acetic acid functionalities may enhance its solubility and interaction with biological targets. The molecular formula is C13H15NO5, with a molecular weight of 265.27 g/mol .
Table 1: Basic Properties of [(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid
Property | Value |
---|---|
Molecular Formula | C13H15NO5 |
Molecular Weight | 265.27 g/mol |
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
While specific studies on this compound are scarce, insights can be drawn from related compounds in the tetrahydroquinoline family. These compounds often exhibit a range of biological activities including:
- Antioxidant properties : Many tetrahydroquinoline derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
- Neuroprotective effects : Some derivatives show potential in treating neurodegenerative diseases by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease .
- Metal-chelating abilities : Certain compounds in this class can bind metal ions like Fe²⁺ and Zn²⁺, potentially mitigating oxidative damage in neuronal tissues .
Case Studies and Related Research
- Neuroprotective Studies :
- Antioxidant Activity :
- Safety Profile :
Table 2: Biological Activity of Related Tetrahydroquinoline Derivatives
Compound | AChE Inhibition IC50 (μM) | BuChE Inhibition IC50 (μM) | Antioxidant Activity |
---|---|---|---|
Compound 5c | 0.38 | 0.69 | High |
Compound 5d | 0.44 | 0.62 | Moderate |
Curcumin | 6.53 | Not applicable | High |
Properties
IUPAC Name |
2-[(6-ethoxy-2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-18-10-5-8-3-4-12(15)14-9(8)6-11(10)19-7-13(16)17/h5-6H,2-4,7H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESZBXGUDFCBIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CCC(=O)N2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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